

Spectroscopic Profile of 2-Benzylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylpiperidine**

Cat. No.: **B184556**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-benzylpiperidine**, a heterocyclic amine with applications as a synthetic intermediate in pharmaceutical development.^[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Structure and Properties

2-Benzylpiperidine consists of a piperidine ring substituted with a benzyl group at the second carbon position.^[2] Its molecular formula is C₁₂H₁₇N, and it has a molecular weight of 175.27 g/mol.^[3]

Spectroscopic Data

The following sections present available spectroscopic data for **2-benzylpiperidine** and its isomer, 4-benzylpiperidine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
2-Benzylpyridine*	CDCl ₃	A: 8.546, B: 7.559, C: 7.30, D: 7.27, E: 7.26, F: 7.217, G: 7.097, J: 4.159[4]
4-Benzylpiperidine**	CDCl ₃	A: 7.26, B: 7.26, C: 7.18, D: 7.13, E: 3.022, F: 2.52, G: 2.51, J: 1.62, K: 1.148[5]

*Note: Data for 2-Benzylpyridine, a related but different compound. ** Note: Data for 4-Benzylpiperidine, an isomer.

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
1-Benzylpiperidine***	DMSO	138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51[6]
4-Benzylpiperidine**	Not Specified	Data available in public databases.[7]

*** Note: Data for 1-Benzylpiperidine, an isomer. ** Note: Data for 4-Benzylpiperidine, an isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm ⁻¹)
4-Benzylpiperidine**	Not Specified	Data available in public databases.[8]

** Note: Data for 4-Benzylpiperidine, an isomer.

Characteristic IR absorptions for piperidine derivatives generally include N-H stretching (for secondary amines), C-H stretching of alkanes and aromatics, and C-C stretching of the aromatic ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z values
2-Benzylpiperidine	GC-MS	Data available in public databases.[3]

The fragmentation of piperidine derivatives is influenced by the stability of the resulting ions. Common fragmentation patterns involve cleavage of the bonds adjacent to the nitrogen atom and the benzyl group.[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the analyte (e.g., **2-benzylpiperidine**) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

Data Acquisition:

- ^1H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- ^{13}C NMR: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
- Utilize standard pulse programs for data acquisition.

IR Spectroscopy

Sample Preparation:

- Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

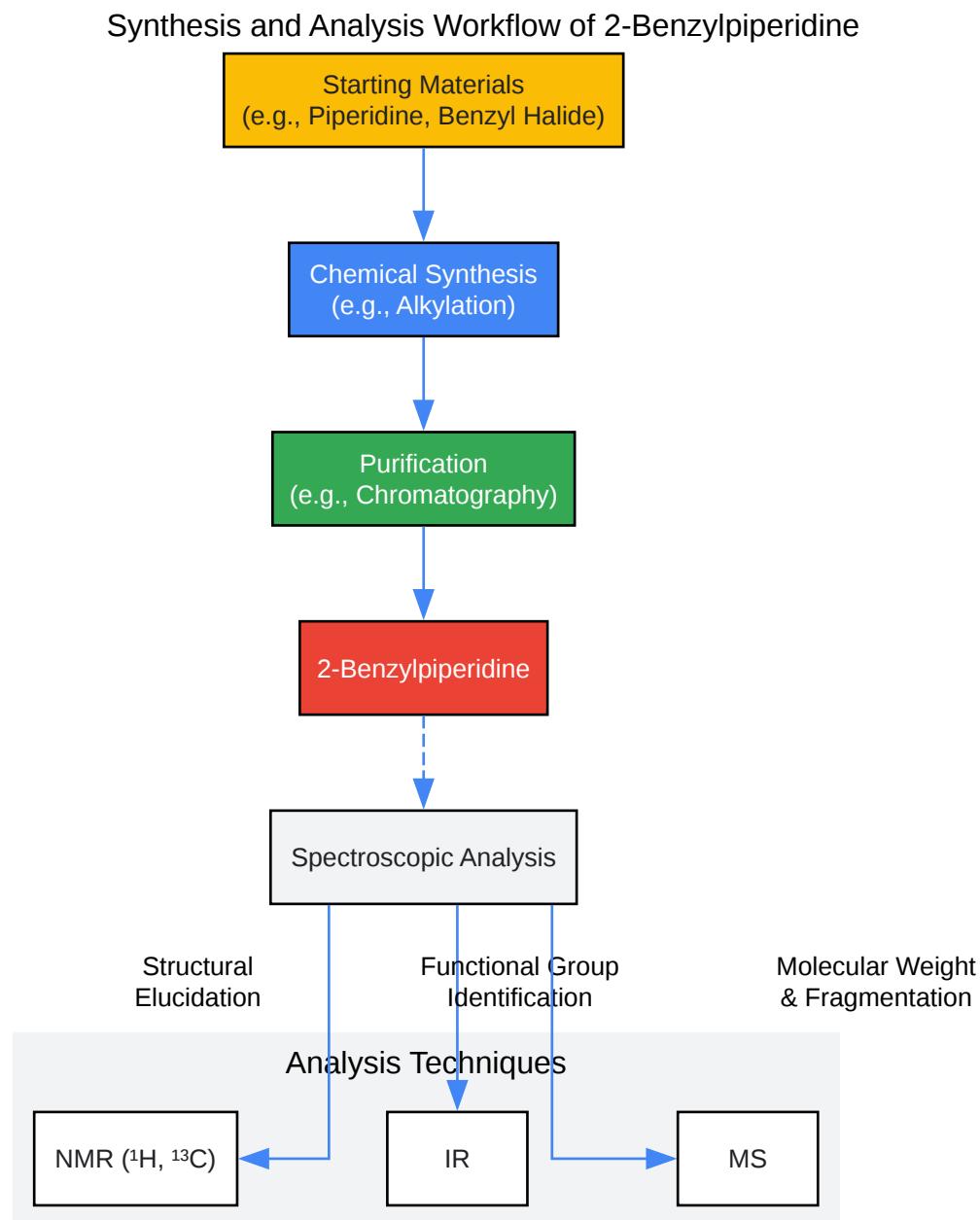
Data Acquisition:

- Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Collect a background spectrum of the empty sample holder or pure KBr pellet.
- Scan the sample over the appropriate wavenumber range (typically 4000-400 cm^{-1}).

Mass Spectrometry (GC-MS)

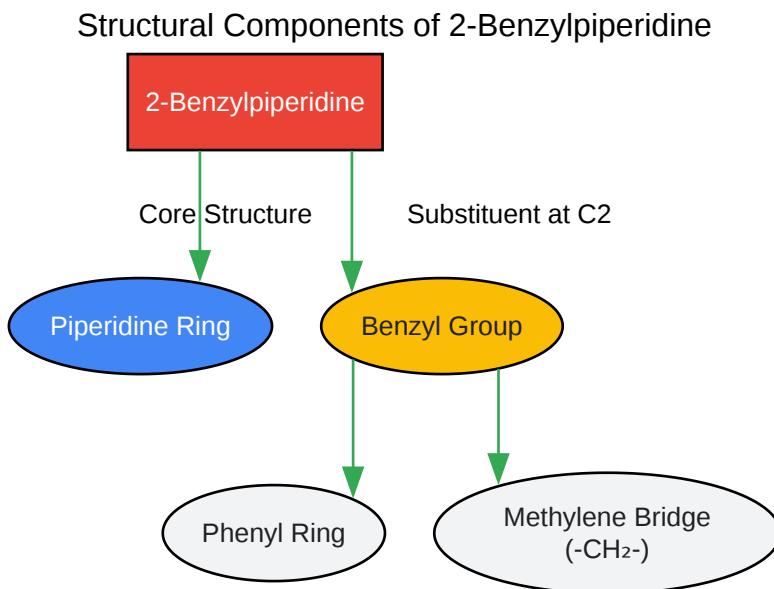
Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- Ensure the concentration is appropriate for the instrument's sensitivity.


Data Acquisition:

- Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- The GC will separate the components of the sample before they enter the MS.

- The MS will ionize the sample (commonly using electron ionization - EI) and separate the resulting ions based on their mass-to-charge ratio.


Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of **2-benzylpiperidine** and the relationship between its structural components.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general process from synthesis to spectroscopic analysis of **2-benzylpiperidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 2-Benzylpiperidine | 32838-55-4 | Benchchem [benchchem.com]
- 3. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]
- 5. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Benzylpiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184556#spectroscopic-data-nmr-ir-ms-of-2-benzylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com